molecular formula C24H17N3O4 B3608729 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B3608729
M. Wt: 411.4 g/mol
InChI Key: RMMPUMKKUNAADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(1,3-Benzoxazol-2-yl)phenyl]nicotinamide” is a compound with the molecular formula C19H13N3O2 . It’s a type of benzoxazole, which is a heterocyclic compound with a fusion of benzene and oxazole .


Synthesis Analysis

Benzoxazoles can be synthesized from 2-aminophenols and β-diketones . The reaction of ortho-substituted anilines with functionalized orthoesters can also yield benzoxazole derivatives .


Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-Benzoxazol-2-yl)phenyl]nicotinamide” consists of a benzoxazole ring attached to a phenyl group, which is further attached to a nicotinamide group .


Chemical Reactions Analysis

Benzoxazoles can undergo various reactions. For example, they can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “N-[4-(1,3-Benzoxazol-2-yl)phenyl]nicotinamide” would depend on its specific structure. For example, its molecular weight is 315.325 Da .

Mechanism of Action

The mechanism of action of benzoxazole derivatives can vary widely depending on their specific structure and the biological target. Some benzoxazole derivatives have been reported to exhibit diverse chemotherapeutic activity .

Future Directions

Benzoxazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for specific applications .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O4/c28-21(13-14-27-23(29)17-5-1-2-6-18(17)24(27)30)25-16-11-9-15(10-12-16)22-26-19-7-3-4-8-20(19)31-22/h1-12H,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMPUMKKUNAADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.